

An In-depth Technical Guide to the Molecular Structure of Adecyphenol

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Compound of Interest

Compound Name: Adecyphenol

Cat. No.: B15552946

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Introduction

Adecyphenol is an imidazodiazepine compound with the molecular formula $C_{12}H_{16}N_4O_4$.^{[1][2]} Its systematic IUPAC name is (1S,2R,5R)-5-(8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol.^[1] This guide provides a comprehensive overview of the molecular structure of **Adecyphenol**, including its chemical and physical properties, synthesis, and biological activity.

Molecular Structure and Properties

Adecyphenol has a molecular weight of 280.28 g/mol. The molecule consists of a cyclopentene ring fused to an imidazodiazepine system. The cyclopentene ring is substituted with a hydroxymethyl group and two hydroxyl groups. The imidazodiazepine moiety contains a hydroxyl group.

Physicochemical Properties

A summary of the key physicochemical properties of **Adecyphenol** is presented in the table below.

Property	Value	Source
Molecular Formula	C12H16N4O4	PubChem
Molecular Weight	280.28 g/mol	PubChem
IUPAC Name	(1S,2R,5R)-5-(8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d]diazepin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol	PubChem
CAS Registry Number	104493-13-2	CAS Common Chemistry
XLogP3-AA	-3.3	PubChem
Hydrogen Bond Donor Count	5	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	280.11715500 Da	PubChem
Monoisotopic Mass	280.11715500 Da	PubChem
Topological Polar Surface Area	123 Å ²	PubChem
Heavy Atom Count	20	PubChem
Complexity	430	PubChem

Synthesis of Adecypenol

The synthesis of **Adecypenol** can be approached through various synthetic routes. A common method involves the acetylation of a p-aminophenol precursor. The general steps for a laboratory-scale synthesis are outlined below.

Experimental Protocol: Synthesis of an Acetylated Precursor

This protocol describes a common method for the acetylation of an aminophenol, a key step that can be adapted for the synthesis of **Adecypenol** precursors.

Materials:

- 4-aminophenol
- Acetic anhydride
- Deionized water
- Concentrated hydrochloric acid
- Decolorizing charcoal (Norite)
- Sodium acetate
- 125-mL Erlenmeyer flask
- Hot plate
- Stir bar
- Büchner funnel
- Filter flask

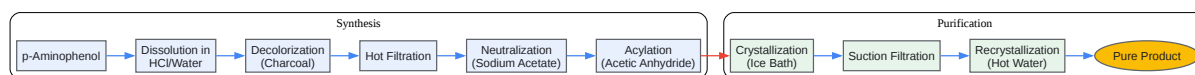
Procedure:

- **Dissolution of p-aminophenol:** Weigh 2.1 g of p-aminophenol into a 125-mL Erlenmeyer flask. Add 35 mL of water and 1.5 mL of concentrated hydrochloric acid to dissolve the amine as its hydrochloride salt.
- **Decolorization:** If the solution is colored, add a small amount of decolorizing charcoal and heat the mixture.
- **Neutralization and Acylation:** Filter the hot solution to remove the charcoal. To the filtrate, add a solution of sodium acetate to neutralize the amine hydrochloride, followed immediately by

the addition of acetic anhydride.

- **Crystallization:** Cool the reaction mixture in an ice-water bath to induce crystallization of the acetylated product.
- **Isolation and Purification:** Collect the crude product by suction filtration using a Büchner funnel. The crude solid can be purified by recrystallization from hot water to yield the final product.

The following diagram illustrates the general workflow for the synthesis and purification of an acetylated aminophenol.



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Caption: General workflow for the synthesis and purification of an acetylated aminophenol.

Biological Activity

While specific biological activity data for **Adecyphenol** is not extensively detailed in the provided search results, its structural motifs suggest potential interactions with biological systems. The imidazodiazepine core is a well-known pharmacophore present in many biologically active compounds. Furthermore, the polyphenolic nature of **Adecyphenol**, with its multiple hydroxyl groups, suggests potential antioxidant and free-radical scavenging properties.

Potential Signaling Pathways and Mechanisms of Action

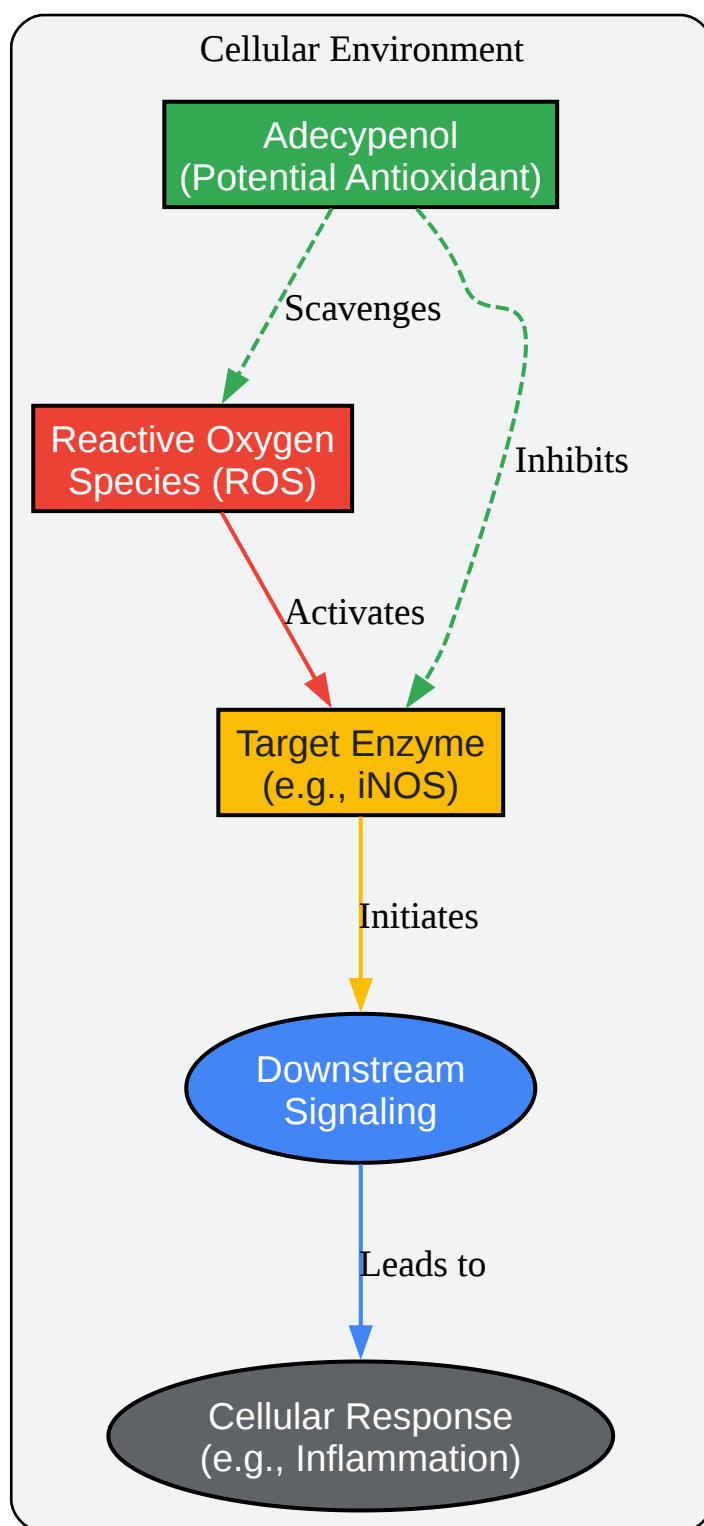
Compounds with similar structural features, such as polyphenols and flavonoids, are known to exert their biological effects through various mechanisms:

- **Antioxidant Activity:** They can act as free radical scavengers, protecting cells from oxidative stress. Some polyphenolic compounds can regenerate endogenous antioxidants like vitamin

E.

- **Enzyme Inhibition:** They can bind to and modulate the activity of key enzymes involved in metabolic and signaling pathways.
- **Modulation of Signaling Pathways:** Some polyphenols can influence redox-sensitive signal transduction pathways and alter gene expression. For example, they can modulate nitric oxide (NO) metabolism by inhibiting inducible nitric oxide synthase (iNOS) expression and activity.

The diagram below illustrates a potential signaling pathway that could be influenced by a compound with antioxidant and enzyme-inhibiting properties.



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References

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